1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a novel, potent, and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). [] This compound has been investigated primarily for its potential in inhibiting the growth and proliferation of acute myeloid leukemia (AML) cells in vitro and in vivo. []
The compound 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea, also known by its CAS number 1370256-78-2, is a synthetic organic molecule classified as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). This compound has garnered attention in the field of medicinal chemistry due to its potential applications in treating acute myeloid leukemia (AML) and other malignancies associated with FLT3 mutations.
The compound is derived from structural modifications of quinazoline and thiadiazole frameworks, which are known for their biological activity. It is categorized under small-molecule inhibitors, specifically targeting signal transduction pathways involved in cancer cell proliferation. The IUPAC name reflects its complex structure, which includes a thiadiazole moiety linked to a quinazoline derivative through a morpholinopropoxy chain.
The synthesis of 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular formula for this compound is , with a molecular weight of approximately 537.66 g/mol. Its structure features:
The InChI Key for this compound is LKXFSTAQMOENSC-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
The compound undergoes various chemical reactions typical of urea derivatives, including:
Reactivity studies often involve testing under different pH conditions to assess stability and reactivity towards biological targets. Kinetic studies help elucidate the rate at which these reactions occur.
The mechanism by which 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea exerts its effects involves inhibition of FLT3 signaling pathways. The compound binds selectively to the ATP-binding site of the FLT3 receptor, preventing phosphorylation and subsequent activation of downstream signaling cascades responsible for cell proliferation and survival in FLT3-mutated cells.
Studies have shown that this compound exhibits an IC50 value in the low nanomolar range against FLT3-inhibitor resistant cell lines such as MV4-11, indicating its potency as a therapeutic agent in AML treatment.
The compound is typically characterized by:
Key chemical properties include:
These properties are critical for determining formulation strategies in drug development.
1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is primarily used in research settings focused on:
This compound represents a significant advancement in the search for effective treatments against cancers driven by FLT3 mutations, highlighting its potential impact on therapeutic strategies in oncology.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3